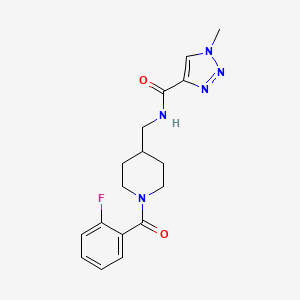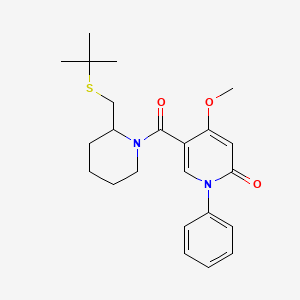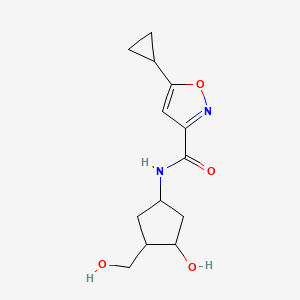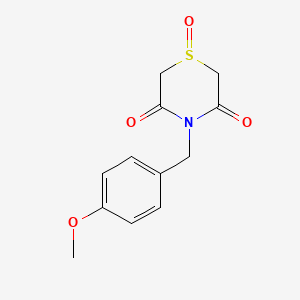
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .Chemical Reactions Analysis
The metabolism of new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation and O-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .Applications De Recherche Scientifique
Potential as Antimicrobial Agents
Studies on compounds structurally related to N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide have shown promising antimicrobial properties. For instance, a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid demonstrated moderate to good activities against tested Gram-positive and Gram-negative bacterial strains as well as fungal strains, indicating the potential of the triazole moiety in combating microbial infections (Jadhav, Raundal, Patil, & Bobade, 2017).
Synthesis and Biological Activity of Hybrid Molecules
Another study focused on the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties and investigating their biological activities. The research aimed to design molecules with improved antimicrobial, antilipase, and antiurease activities, underscoring the value of integrating multiple pharmacophoric elements into a single molecular entity for enhanced biological efficacy (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Inotropic Activity Evaluation
The synthesis and inotropic evaluation of related compounds have been conducted to assess positive inotropic activity, with certain derivatives showing favorable activity. This research indicates the potential for derivatives of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide to be developed as therapeutic agents for heart conditions, demonstrating improved cardiac output in preclinical models (Liu, Yu, Quan, Cui, & Piao, 2009).
Exploration of GyrB Inhibitors for Tuberculosis
The design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors illustrate the compound's framework potential in addressing tuberculosis. One compound exhibited significant inhibition against the Mycobacterium tuberculosis DNA gyrase and non-toxic behavior, highlighting the chemical structure's relevance in developing new antituberculosis agents (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c1-22-11-15(20-21-22)16(24)19-10-12-6-8-23(9-7-12)17(25)13-4-2-3-5-14(13)18/h2-5,11-12H,6-10H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHRXZVZGCVWLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2573812.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2573814.png)

![2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide](/img/structure/B2573818.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione](/img/no-structure.png)
![1-[(3-Methylphenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane](/img/structure/B2573825.png)

![Ethyl 5-(3-methylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2573827.png)
![3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B2573829.png)
![N-(4-isopropylphenyl)-N-methyl-2-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2573830.png)

![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid](/img/structure/B2573832.png)